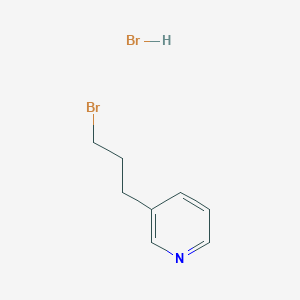
3-(3-Bromopropyl)pyridine hydrobromide
Cat. No. B030810
Key on ui cas rn:
41038-63-5
M. Wt: 280.99 g/mol
InChI Key: KQVWDZPGKCWJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05153214
Procedure details


A solution of 32.53 g (0.24 mole) of 3-(3-pyridyl)-propan-1-ol in 176 ml of 48% hydrobromic acid is refluxed for 24 h. The reaction mixture is evaporated and the residue is taken up in 500 ml isopropanol and subjected to evaporation again. The evaporation procedure is repeated one more time. The resulting product is then taken up in hot isopropanol and treated with charcoal and filtered. The filtrate is cooled slowly to give 3-(3-pyridyl)propyl bromide hydrobromide, m.p. 103°-105°.


Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9]O)[CH:2]=1.[BrH:11]>>[BrH:11].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][Br:11])[CH:2]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32.53 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)CCCO
|
|
Name
|
|
|
Quantity
|
176 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subjected to evaporation again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The evaporation procedure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The filtrate is cooled slowly
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.N1=CC(=CC=C1)CCCBr
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
